2,6-Diazaspiro[3.4]octan-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,7-diazaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C6H10N2O/c9-5-1-7-2-6(5)3-8-4-6/h7-8H,1-4H2 |
InChI Key |
URVQMAGWLDCUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2(CN1)CNC2 |
Origin of Product |
United States |
Foundational & Exploratory
The 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel, three-dimensional molecular scaffolds that can unlock new chemical space and improve the developability of drug candidates is a central theme in modern medicinal chemistry. The 2,6-diazaspiro[3.4]octane core has emerged as a significant and promising sp³-rich scaffold, offering a rigid and synthetically tractable framework for the development of a wide array of biologically active compounds.[1][2] Its unique three-dimensional architecture provides a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[3]
This technical guide provides a comprehensive overview of the 2,6-diazaspiro[3.4]octane scaffold, with a specific focus on the physical and chemical properties of the 2,6-diazaspiro[3.4]octan-7-one isomer, its synthesis, reactivity, and its burgeoning applications in various therapeutic areas.
Physicochemical Properties of the 2,6-Diazaspiro[3.4]octane Core
The defining feature of the 2,6-diazaspiro[3.4]octane scaffold is its spirocyclic nature, where a four-membered azetidine ring and a five-membered pyrrolidine ring share a single carbon atom. This arrangement imparts a high degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions.
Table 1: Physical and Chemical Properties of 2,6-Diazaspiro[3.4]octan-7-one
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₂O | [4] |
| Molecular Weight | 126.16 g/mol | [4] |
| CAS Number | 1211515-65-9 | [4][5] |
| Appearance | Solid, off-white powder | [5] |
| Purity | Typically ≥95% | [5] |
| XLogP3-AA (Predicted) | -1.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
Synthesis and Reactivity
A common strategy involves the use of multi-step sequences to construct the spirocyclic system.[6] For instance, derivatives have been prepared through methods such as [3+2] cycloaddition reactions.[2][7] The nitrogen atoms of the scaffold provide convenient handles for functionalization. The secondary amines can be readily protected, for example with a tert-butoxycarbonyl (Boc) group, allowing for selective manipulation of other parts of the molecule.
The reactivity of the scaffold is exemplified by the diverse range of derivatives that have been synthesized. The nitrogen atoms can undergo N-alkylation and N-acylation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[8] The pyrrolidinone ring in the 7-one isomer also presents opportunities for further chemical modification.
Representative Synthetic Workflow: Functionalization of the 2,6-Diazaspiro[3.4]octane Core
The following diagram illustrates a generalized workflow for the diversification of the 2,6-diazaspiro[3.4]octane scaffold, based on methodologies reported in the literature for the synthesis of its derivatives.[8]
Caption: Generalized workflow for the synthesis and derivatization of the 2,6-diazaspiro[3.4]octane scaffold.
Spectral Characteristics
Detailed spectral data for the unsubstituted 2,6-diazaspiro[3.4]octan-7-one are not available in the public domain. However, analysis of the structure and data from its derivatives allows for the prediction of its key spectral features. For instance, 1H and 13C NMR data have been reported for various C-8 substituted 2,6-diazaspiro[3.4]octane derivatives.[8]
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the azetidine and pyrrolidine rings. The presence of the two nitrogen atoms will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals in the aliphatic region for the sp³ hybridized carbons of the two rings, and a downfield signal for the carbonyl carbon of the lactam in the 7-one isomer.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold has demonstrated significant potential across multiple therapeutic areas, underscoring its status as a privileged structure in medicinal chemistry.[1][8]
Anti-infective Agents
Antitubercular Activity: Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown remarkable potency against Mycobacterium tuberculosis. Nitrofuran carboxamide derivatives, in particular, have been identified as highly active, with some compounds exhibiting minimal inhibitory concentrations (MIC) in the low nanomolar range.[8]
Antimalarial Activity: A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite. These compounds show potent low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential.[3]
Modulators of a a-1 Receptor for Pain Management
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed and synthesized as potent sigma-1 (σ1) receptor antagonists. The σ1 receptor is a promising target for pain management, and antagonists have been shown to enhance the analgesic effects of opioids and potentially reduce tolerance.
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth, supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Further dilute the inoculum 1:10 in 7H9 broth.[1]
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the test compound.
-
Include a growth control (no drug) and a sterile control (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition:
-
After the initial incubation, add 30 µL of resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Drug Discovery Workflow for Novel 2,6-Diazaspiro[3.4]octane Derivatives
Caption: A standard workflow for the drug discovery process of novel compounds based on the 2,6-diazaspiro[3.4]octane scaffold.[1]
Safety and Handling
Based on available data for 2,6-diazaspiro[3.4]octan-7-one and its hydrochloride salt, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a significant and promising area of research in modern drug discovery. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of potent biological activities, from combating infectious diseases to modulating key pathways in human physiology.[1] The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and to facilitate the continued exploration and development of this versatile chemical core for therapeutic applications.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
2,6-Diazaspiro[3.4]octan-7-one. PubChem. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. OSPU. Available at: [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]
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- 8. mdpi.com [mdpi.com]
Spectroscopic Data Interpretation of 2,6-Diazaspiro[3.4]octan-8-one: A Comprehensive Guide for Scaffold Validation
Executive Summary
The 2,6-diazaspiro[3.4]octane architecture has emerged as a privileged scaffold in modern medicinal chemistry. By providing a rigid, three-dimensional arrangement that escapes the "flatland" of traditional planar heterocycles, this spirocycle enhances physicochemical properties such as aqueous solubility and metabolic stability while minimizing hERG liabilities. Its strategic utility is demonstrated in the development of structurally novel KRASG12C inhibitors[1], potent antibacterial agents targeting bacterial topoisomerases[2], and CXCR4 antagonists[3].
Within this class, the 2,6-diazaspiro[3.4]octan-8-one derivative is particularly valuable. It serves as a bifunctional building block where the ketone at the 8-position acts as a handle for late-stage functionalization (e.g., reductive amination, oxime formation) in fragment-based library generation[4]. However, confirming the precise spirocyclic fusion—and ruling out regioisomeric bicyclic artifacts—requires rigorous, self-validating spectroscopic interrogation. This whitepaper outlines the authoritative methodologies and causal logic required to interpret the NMR, IR, and MS data of this critical scaffold.
Structural and Conformational Analysis: The Spectroscopic Challenge
The 2,6-diazaspiro[3.4]octan-8-one core consists of a 4-membered azetidine ring orthogonally fused to a 5-membered pyrrolidin-3-one ring at the C4 spiro node.
The Analytical Bottleneck: The spiro carbon (C4) and the ketone carbon (C8) are both quaternary. Furthermore, the nitrogen heteroatoms (N2 and N6) disrupt scalar proton-proton coupling (
Self-Validating Spectroscopic Workflow
To ensure absolute scientific integrity, the characterization of 2,6-diazaspiro[3.4]octan-8-one must follow a closed-loop validation protocol. Mass spectrometry and infrared spectroscopy confirm the molecular formula and functional groups (the "sum" and "features"), 1D NMR isolates the individual methylene environments (the "parts"), and 2D NMR maps the spatial connectivity (the "assembly").
Caption: Workflow for the self-validating spectroscopic characterization of spirocycles.
Step-by-Step Methodology
-
Solvent Selection & Preparation : Dissolve 10-15 mg of the compound (free base or HCl salt) in 0.6 mL of DMSO-
. Causality: DMSO is preferred over D O or CDCl because it slows the chemical exchange of the N-H protons, occasionally allowing the observation of diagnostic couplings that help anchor the adjacent CH groups. -
ESI-MS/FT-IR Acquisition : Run a high-resolution ESI-MS in positive ion mode to confirm the exact mass. Concurrently, acquire an ATR-FTIR spectrum to verify the presence of the strained C=O stretch.
-
1D NMR Acquisition : Acquire
H (400/600 MHz) and C{ H} spectra. Causality: The C acquisition must utilize an extended relaxation delay (D1 = 2-3 seconds) to ensure the quaternary spiro C4 and carbonyl C8 atoms fully relax and achieve sufficient signal-to-noise ratio. -
2D NMR Assembly : Acquire HSQC to map protons to their directly attached carbons, followed by HMBC optimized for a long-range coupling constant of 8 Hz.
Quantitative Data Interpretation
Mass Spectrometry and Infrared Spectroscopy
The pyrrolidin-3-one ring imposes significant ring strain, which shifts the carbonyl stretching frequency higher than that of acyclic aliphatic ketones. In ESI-MS, the scaffold undergoes predictable fragmentation, primarily driven by the loss of carbon monoxide from the 5-membered ring and the retro-cleavage of the azetidine ring.
Table 1: MS and FT-IR Diagnostic Markers
| Analytical Technique | Observed Signal | Structural Assignment / Causality |
| HRMS (ESI+) | [M+H] | |
| MS/MS Fragmentation | Loss of CO (-28 Da) from the pyrrolidin-3-one core. | |
| MS/MS Fragmentation | Cleavage of azetidine ring (Loss of CH | |
| FT-IR (ATR) | ~1745 - 1755 cm | C=O stretch. Shifted higher due to 5-membered ring strain and N6 inductive effects. |
| FT-IR (ATR) | ~3300 - 3400 cm | Broad N-H stretching (secondary amines at N2 and N6). |
Nuclear Magnetic Resonance (NMR) Assignments
The orthogonal geometry of the spirocycle forces the azetidine protons (H1 and H3) into different magnetic environments relative to the pyrrolidinone carbonyl. Protons cis to the C=O face experience different shielding than those trans to it, rendering them diastereotopic. They typically appear as complex multiplets or AB quartets rather than simple singlets.
Table 2: Representative
| Position | Multiplicity & Integration | HMBC Correlations ( | ||
| C1 / C3 | 3.80 - 4.10 | m, 4H (Diastereotopic) | 52.0 - 56.0 | C4, C5, C8 |
| C4 (Spiro) | - | - | 45.0 - 50.0 | - |
| C5 | 3.20 - 3.40 | s, 2H | 50.0 - 54.0 | C4, C8 |
| C7 | 3.45 - 3.65 | s, 2H | 56.0 - 62.0 | C8, C4 |
| C8 (C=O) | - | - | 210.0 - 215.0 | - |
(Note: Exact chemical shifts will vary based on N-derivatization, salt form, and concentration. The above values represent the unsubstituted free base scaffold).
The HMBC Logical Imperative
Because H5 and H7 are separated by an exchangeable amine (N6) and quaternary carbons, they exist as isolated singlets in the
Caption: Crucial HMBC correlations required to unambiguously confirm the spiro[3.4]octane framework.
Mechanistic Causality of the HMBC Map:
-
H1/H3 to C8 (
) : The azetidine protons must show a 3-bond correlation across the spiro carbon to the ketone. This proves the ketone is adjacent to the spiro fusion. -
H7 to C4 (
) : The H7 protons must correlate across the C8 ketone to the spiro C4 node. This confirms that C7 is part of the same ring system and adjacent to the ketone. -
H5 to C8 (
) : The H5 protons correlate across the spiro C4 node to the C8 ketone, closing the logical loop of the pyrrolidin-3-one ring.
By satisfying this specific HMBC matrix, researchers can definitively rule out isomeric structures (such as 2,6-diazaspiro[3.4]octan-5-one) and proceed with high confidence in downstream drug development assays.
References
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI -2
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC - 1
-
Accelerating fragment-based library generation by coupling high-performance photoreactors with benchtop NMR - Beilstein Journals - 4
-
SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 - EPO - 3
Sources
Escaping Flatland: The Strategic Implementation of the 2,6-Diazaspiro[3.4]octane Motif in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor physicochemical properties, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. The paradigm shift toward "escaping flatland" emphasizes the incorporation of sp³-rich, three-dimensional architectures[1]. Among these, the 2,6-diazaspiro[3.4]octane scaffold has emerged as a highly privileged bioisostere for ubiquitous diamines like piperazine and morpholine[2],[3]. By offering unique conformational rigidity, precise vectorization of exit bonds, and an inherently high fraction of sp³ carbons (Fsp³), this spirocyclic core allows drug development professionals to navigate complex chemical spaces, drastically improving lipophilic ligand efficiency (LLE) and target selectivity[4].
The Physicochemical Case for 2,6-Diazaspiro[3.4]octane
As a Senior Application Scientist, I frequently observe that lead optimization hits a wall when planar diamines induce hERG toxicity or rapid cytochrome P450-mediated metabolism. The 2,6-diazaspiro[3.4]octane core circumvents these issues through structural pre-organization:
-
Conformational Restriction: The spiro-fusion at the carbon atom restricts the rotational freedom of the diamine. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target receptor[5].
-
Altered Vectorization: Unlike the 1,4-exit vectors of a standard piperazine ring, the 2,6-diazaspiro[3.4]octane system projects its substituents at distinct angles. This subtle shift in trajectory can abolish promiscuous binding to off-target proteins while maintaining or enhancing primary target affinity[6].
-
Enhanced DMPK Profiles: The high sp³ character increases aqueous solubility and lowers the overall lipophilicity (logP) compared to planar analogs, which directly correlates with improved drug metabolism and pharmacokinetics (DMPK) and reduced toxicological liabilities[4].
Synthetic Methodologies & Validated Protocols
The utility of any scaffold is dictated by its synthetic tractability. The functionalization of the 2,6-diazaspiro[3.4]octane core often requires precise cross-coupling and orthogonal deprotection strategies[7]. Below are field-proven, self-validating protocols for manipulating this core.
Protocol 3.1: Buchwald-Hartwig Cross-Coupling of the Spiro Core
This protocol details the C-N coupling of an orthogonally protected spirocycle with an aryl halide, a critical step in generating antimalarial and oncology libraries[4].
-
Reagent Assembly: In a sealable pressure vessel, dissolve 1 equivalent of methyl or ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate in tert-butanol (0.36 M). Add 1 equivalent of the target aryl halide.
-
Causality:tert-butanol is selected as the solvent because its steric bulk prevents unwanted nucleophilic attack on the aryl halide, while maintaining excellent solubility for the spirocycle.
-
-
Catalyst & Base Addition: Add RuPhos (0.06 equiv), Cs₂CO₃ (3.0 equiv), and Pd₂(dba)₃ (0.03 equiv).
-
Causality: RuPhos is specifically chosen as the ligand because its electron-rich, bulky biaryl structure facilitates the challenging reductive elimination step when coupling sterically hindered, sp³-rich spiro amines. Cs₂CO₃ provides the necessary basicity without inducing side-product hydrolysis.
-
-
Degassing (Critical Validation Step): Spurge the reaction mixture with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) complexes. Argon sparging ensures the catalytic cycle initiates efficiently, validating the system against oxidative failure.
-
-
Thermal Reaction & Isolation: Seal the vessel and heat to 90 °C for 12 hours. Monitor via LC-MS. Once the starting material is consumed, cool to room temperature, filter through Celite to remove the palladium catalyst, and purify via flash chromatography.
Protocol 3.2: Controlled Boc-Deprotection of Functionalized Spirocycles
When generating antitubercular nitrofuran derivatives, the selective removal of the tert-butyl carbamate (Boc) group without degrading peripheral pharmacophores is essential[8],[9].
-
Acidic Cleavage: Dissolve the Boc-protected diazaspirooctane derivative in a 1:1 mixture of CF₃COOH (TFA) and CH₂Cl₂ (2 mL per 0.68 g of substrate) at 0 °C.
-
Causality: The 1:1 TFA:DCM ratio at 0 °C provides a precisely tuned acidic environment. The low temperature prevents the cleavage of acid-sensitive peripheral groups (like azoles or nitrofurans) while effectively removing the Boc group.
-
-
Reaction Monitoring: Stir for 1 hour at 0 °C. Validate completion via TLC or rapid LC-MS.
-
Causality: Strict monitoring prevents the carryover of unreacted starting material, which is notoriously difficult to separate from the product due to similar retention factors.
-
-
Isolation: Evaporate the mixture in vacuo.
-
Causality: Evaporation under reduced pressure safely removes the volatile TFA, leaving the product cleanly as a trifluoroacetate salt, which is inherently stable and primed for subsequent amide coupling.
-
Quantitative Profiling & Therapeutic Applications
The versatility of the 2,6-diazaspiro[3.4]octane motif is demonstrated by its successful integration into diverse therapeutic pipelines, from infectious diseases to targeted oncology[10],[11].
Table 1: Quantitative Efficacy of Diazaspiro[3.4]octane Derivatives Across Indications
| Therapeutic Area | Target / Pathogen | Scaffold Modification | Key Activity Metric | Ref |
| Infectious Disease | Plasmodium falciparum (Malaria) | Diazaspiro[3.4]octane + Aryl substitution | IC₅₀ < 50 nM (Asexual blood stage) | [4] |
| Infectious Disease | Mycobacterium tuberculosis | 5-nitrofuroyl + azole derivative | MIC 0.012–0.044 µg/mL | [9] |
| Oncology | PARP-1 (Olaparib Bioisostere) | Boc-diazaspiro[3.4]octane substitution | IC₅₀ = 452.8 nM (Reduced trapping) | [6] |
| Oncology | KRAS G12C | N-methyl amide bioisostere | Enhanced Biochemical Potency | [11] |
Mechanistic Workflows & Pathway Modulation
The integration of this spirocycle into a drug discovery pipeline follows a distinct logical workflow, transitioning from flat screening hits to highly optimized, 3D clinical candidates.
Caption: Hit-to-lead optimization workflow utilizing spirocyclic bioisosteric replacement.
Furthermore, the mechanistic impact of this substitution is profoundly visible in oncology. For instance, replacing the piperazine core of the FDA-approved drug Olaparib with a diazaspiro system fundamentally alters its interaction with PARP-1. The altered vectorization reduces the drug's ability to "trap" PARP-1 on DNA, which significantly mitigates off-target DNA damage and cytotoxicity while maintaining selective enzymatic inhibition[6].
Caption: Mechanistic divergence of PARP-1 inhibition using piperazine vs. diazaspiro[3.4]octane cores.
Conclusion
The 2,6-diazaspiro[3.4]octane motif is far more than a structural novelty; it is a highly functional tool for modern medicinal chemists. By deliberately increasing Fsp³ character and enforcing conformational rigidity, researchers can systematically engineer out the liabilities associated with flat, promiscuous diamines. Whether optimizing antimalarial transmission-blocking agents or fine-tuning the cytotoxicity of targeted cancer therapeutics, the strategic deployment of this spirocyclic core continues to redefine the boundaries of druggable chemical space.
References
-
BenchChem (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Retrieved from [10]
-
Brunschweiger, A., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Infectious Diseases.[Link][4]
-
MDPI Pharmaceuticals (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.[Link][8]
-
MDPI Molecules / PMC (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile.[Link][9]
-
ResearchGate (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link][2]
-
SIOC Journals (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry.[Link][3]
-
Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry / PMC.[Link][6]
-
PMC (2021). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening.[Link][11]
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- 11. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protecting group strategies for 2,6-diazaspiro[3.4]octane synthesis
Application Note: Orthogonal Protecting Group Strategies for 2,6-Diazaspiro[1]octane Synthesis
Strategic Rationale & Introduction
Spirocyclic diamines, particularly 2,6-diazaspiro[1]octane, have emerged as highly valuable scaffolds in modern medicinal chemistry[2]. By replacing flat, sp2-rich rings like piperazine with sp3-rich spirocycles, drug developers can significantly improve physicochemical properties, including aqueous solubility, metabolic stability, and lipophilic ligand efficiency (LLE)[3].
However, the heterobifunctional nature of 2,6-diazaspiro[1]octane—comprising a strained 4-membered azetidine ring and a 5-membered pyrrolidine ring—presents a synthetic challenge. To selectively functionalize each nitrogen atom, an orthogonal protecting group strategy is strictly required[2]. The most robust and scalable approach utilizes a tert-butyloxycarbonyl (Boc) group on the sterically hindered azetidine nitrogen (N2) and a benzyl (Bn) or carboxybenzyl (Cbz) group on the pyrrolidine nitrogen (N6)[2]. This allows for the independent manipulation of either ring system without cross-reactivity.
Workflow Visualization
Workflow for orthogonal deprotection of 2,6-diazaspiro[1]octane.
Quantitative Data: Protecting Group Cleavage Matrix
The following table summarizes the optimized conditions for the orthogonal manipulation of the 2,6-diazaspiro[1]octane scaffold[2],[4].
| Protecting Group | Position | Cleavage Reagent | Conditions | Yield (%) | Orthogonality Profile |
| Boc | N2 (Azetidine) | TFA or 4M HCl/Dioxane | CH₂Cl₂, rt, 1-2 h | >95% | Completely stable to H₂, Pd/C |
| Benzyl (Bn) | N6 (Pyrrolidine) | Pd/C, H₂ (1 atm) | MeOH, rt, 4-16 h | 90-95% | Completely stable to TFA/HCl |
| Cbz | N6 (Pyrrolidine) | Pd/C, H₂ or HBr/AcOH | MeOH, rt, 2-4 h | 85-92% | Stable to mild acid (e.g., dilute HCl) |
| Nosyl (Ns) | N2 or N6 | Thiophenol, Cs₂CO₃ | MeCN, rt, 16 h | ~89% | Stable to both acid and hydrogenolysis |
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming intermediate consumption via the specified analytical checkpoints.
Protocol 1: Synthesis of the Orthogonally Protected Scaffold
Objective: Construct 6-benzyl-2,6-diazaspiro[1]octane-2-carboxylic acid tert-butyl ester.
-
1,3-Dipolar Cycloaddition: Dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 equiv) and methyl acrylate (1.2 equiv) in CH₂Cl₂[2].
-
Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 equiv) dropwise at 0 °C[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The formation of the pyrrolidine intermediate should proceed with ~90% yield[2].
-
Spiro-annulation & Protection: Following the conversion of the ester to the corresponding azetidine via standard enolate alkylation/annulation, protect the resulting secondary azetidine nitrogen using Boc₂O (1.2 equiv) and Et₃N (2.0 equiv) in CH₂Cl₂ to yield the orthogonally protected spirocycle[2].
Protocol 2: Selective Deprotection of the Boc Group (Pathway A)
Objective: Free the N2 (azetidine) position for functionalization while leaving the N6 (pyrrolidine) Benzyl group intact.
-
Preparation: Dissolve 2-Boc-6-Bn-2,6-diazaspiro[1]octane (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).
-
Acidic Cleavage: Add TFA (10 equiv) dropwise at 0 °C[2]. Alternatively, 4M HCl in dioxane can be used to avoid TFA salts[2].
-
Incubation: Stir at room temperature for 1–2 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LCMS. The starting material mass must be entirely consumed, and the target mass ([M+H]⁺ = 203.1 for the free azetidine) must be the primary peak.
-
Workup: Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the N6-benzyl-2,6-diazaspiro[1]octane intermediate.
Protocol 3: Selective Deprotection of the Benzyl Group (Pathway B)
Objective: Free the N6 (pyrrolidine) position while leaving the N2 (azetidine) Boc group intact.
-
Preparation: Dissolve 2-Boc-6-Bn-2,6-diazaspiro[1]octane (1.0 equiv) in HPLC-grade MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert argon atmosphere to prevent ignition.
-
Hydrogenolysis: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4–16 hours[2].
-
Self-Validation Checkpoint: Monitor via LCMS. Confirm the disappearance of the starting material and the appearance of the debenzylated product ([M+H]⁺ = 213.1).
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH and concentrate the filtrate to afford the 2-Boc-2,6-diazaspiro[1]octane[2].
Protocol 4: Alternative Nosyl Group Removal
Objective: Cleave an N-nosyl protecting group under mild, non-acidic/non-reductive conditions.
-
Preparation: Dissolve the nosyl-protected spiro amine (1.0 equiv) in MeCN[4].
-
Reagent Addition: Successively add Cs₂CO₃ (1.5 equiv) and thiophenol (1.1 equiv) to the solution[4].
-
Incubation: Stir the mixture at room temperature for 16 hours[4].
-
Workup: Filter the reaction mixture through a short layer of Celite to remove inorganic salts, and concentrate the filtrate[4].
Mechanistic Insights & Causality (E-E-A-T)
The strategic placement of the Boc group on the azetidine nitrogen (N2) and the Benzyl group on the pyrrolidine nitrogen (N6) is not arbitrary; it is dictated by the fundamental stereoelectronic properties of the spirocycle.
-
Azetidine Strain & Sterics: The 4-membered azetidine ring is highly strained and sterically hindered. Boc protection is highly efficient for secondary amines in hindered environments and avoids the need for harsh basic or nucleophilic conditions that might trigger ring-opening side reactions. Furthermore, the Boc group is easily removed under mild acidic conditions (TFA or HCl)[2], which the robust spirocyclic carbon framework easily tolerates.
-
Pyrrolidine Functionalization: The pyrrolidine nitrogen (N6) is typically constructed early in the synthesis via a 1,3-dipolar cycloaddition[2]. Using an N-benzyl azomethine ylide precursor (N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) seamlessly installs the Benzyl protecting group during the ring-forming step[2].
-
Causality of Orthogonality: Because the Boc group requires acid for cleavage and the Benzyl group requires reductive hydrogenolysis, the two groups are mechanistically blind to each other's cleavage conditions. This allows the chemist to dictate the exact order of functionalization (e.g., N-arylation via Buchwald-Hartwig coupling using RuPhos and Pd₂(dba)₃[3] on one nitrogen, followed by reductive amination on the other) without risking the integrity of the opposing protecting group.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[5]nonane and 2,6-Diazaspiro[1]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett. [Link]
-
Identification and Profiling of a Novel Diazaspiro[1]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 2,6-Diazaspiro[3.4]octan-8-one synthesis
Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[3.4]octan-8-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this valuable spirocyclic scaffold. The unique three-dimensional architecture of the 2,6-diazaspiro[3.4]octane core has made it a significant building block in modern medicinal chemistry, with applications in developing novel therapeutics for infectious diseases and neurological disorders.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights to help you optimize your reaction conditions and overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is resulting in a very low or no yield of 2,6-Diazaspiro[3.4]octan-8-one. What are the primary causes and how can I fix it?
Low yields in spirocyclization reactions are a common yet solvable problem. A systematic approach is the most effective way to diagnose the issue.[4]
A1: Potential Causes & Step-by-Step Solutions
-
Cause 1: Incomplete Reaction.
-
Diagnosis: The reaction may not be reaching completion. Monitor the disappearance of your limiting starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: If starting material remains, consider extending the reaction time. If the reaction has stalled, a moderate increase in temperature may be necessary to overcome the activation energy barrier. Be cautious, as excessive heat can lead to decomposition.
-
-
Cause 2: Suboptimal Reagent Stoichiometry or Inactive Reagents.
-
Diagnosis: Inaccurate measurement of reagents, particularly the limiting one, can halt the reaction prematurely. Catalysts may also be inactive or poisoned.
-
Solution: Double-check all calculations and ensure precise measurement of all reagents. If using a catalyst, ensure it is fresh and, if required, handled under appropriate inert conditions.[4] It is often beneficial to use a slight excess (1.1-1.2 equivalents) of one reagent to drive the reaction to completion, depending on the specific step.
-
-
Cause 3: Decomposition of Starting Material or Product.
-
Diagnosis: Spirocyclic compounds and their precursors can be sensitive to harsh reaction conditions.[4] The appearance of multiple, unidentifiable spots on a TLC plate is a common indicator of decomposition.
-
Solution: Consider lowering the reaction temperature or employing milder reagents. For instance, if a strong base is causing decomposition, screen a panel of weaker organic or inorganic bases. The pH of the workup is also critical; ensure it is adjusted carefully to avoid degradation of the acid/base-labile product.
-
-
Cause 4: Poor Choice of Solvent.
-
Diagnosis: The solvent plays a crucial role in reaction rate and outcome. A solvent that does not adequately solubilize the reactants or is not suitable for the reaction temperature can lead to poor results.
-
Solution: Perform a solvent screen. For many cyclization reactions, polar aprotic solvents like DMF or DMSO are effective, sometimes in combination with co-solvents like water, which can surprisingly accelerate the reaction.[5]
-
Troubleshooting Flowchart for Low Yield
This diagram outlines a logical progression for diagnosing the cause of low product yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My final product is difficult to purify and is contaminated with persistent impurities. What purification strategies are most effective?
Purification of polar, basic compounds like 2,6-Diazaspiro[3.4]octan-8-one can be challenging. Standard silica gel chromatography may not be sufficient without optimization.
A2: Optimized Purification Protocols
-
Strategy 1: Modified Column Chromatography.
-
The Challenge: The basic nitrogen atoms in the spirocycle can interact strongly with the acidic silica gel surface, leading to significant peak tailing and poor separation.
-
The Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. A common and highly effective method is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase (e.g., Dichloromethane/Methanol).[6] This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.
-
| Mobile Phase System | Modifier | Typical Ratio | Application Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | Triethylamine (Et₃N) | 100:1 to 80:20 (DCM:MeOH) + 1% Et₃N | Excellent general-purpose system for nitrogen-containing compounds. Adjust polarity with the MeOH ratio. |
| Ethyl Acetate (EtOAc) / Hexanes | Ammonium Hydroxide (NH₄OH) | Varies | Less common, but can be effective if the product is less polar. Add NH₄OH to the polar component first. |
-
Strategy 2: Salt Formation and Recrystallization.
-
The Rationale: This classical technique is excellent for achieving high purity, especially on a larger scale.[6] By converting the basic free-base product into a salt (e.g., a dihydrochloride salt), you create a crystalline solid that can often be purified by recrystallization from an appropriate solvent system (e.g., Methanol/Ether, Ethanol/Acetone).
-
Protocol:
-
Dissolve the crude product in a minimal amount of a polar solvent like methanol.
-
Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Isolate the solid salt by filtration.
-
Perform recrystallization by dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly.
-
-
-
Strategy 3: Workup Optimization.
-
The Problem: Product loss can occur during the initial aqueous workup if the product has some water solubility or if emulsions form.[4]
-
The Solution: Before extraction, saturate the aqueous layer with sodium chloride ("salting out") to decrease the solubility of your organic product. If emulsions are an issue, a small amount of brine or filtration through celite can help break them. Always check all aqueous layers by TLC or LC-MS to ensure no product is being discarded.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, generalized synthetic workflow for accessing the 2,6-Diazaspiro[3.4]octan-8-one core?
While multiple routes exist, a common strategy involves the sequential construction of the two heterocyclic rings, often leveraging orthogonal protecting groups to ensure selective functionalization. A plausible route could start from a suitably substituted azetidine precursor.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 2,6-Diazaspiro[3.4]octane Synthesis
Welcome to the Technical Support Center for spirocyclic scaffold synthesis. The 2,6-diazaspiro[3.4]octane core is a highly rigid, sp³-rich building block increasingly utilized in modern drug discovery to replace flat heterocycles like piperazine and morpholine[1]. However, its strained architecture and the complex cyclization methods required for its assembly often lead to frustrating byproduct profiles.
As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, quantitative analytical signatures, and self-validating protocols to ensure synthetic fidelity during your experiments.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: During the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane via [3+2] cycloaddition, I am isolating a significant amount of a linear amine byproduct instead of the spirocycle. What is the mechanistic cause? Causality & Solution: The [3+2] cycloaddition typically utilizes an azomethine ylide intermediate generated in situ from precursors like N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine[2]. If the reaction mixture contains trace moisture, the highly reactive azomethine ylide can undergo premature hydrolysis before the dipolarophile (e.g., methyl acrylate or a functionalized azetidine) can react. This yields a linear secondary amine byproduct. Actionable Advice: Ensure strict anhydrous conditions. Pre-dry the dipolarophile over activated 3Å molecular sieves and distill the solvent (typically DCM or MeCN) under argon prior to the addition of the catalyst.
Q2: When attempting a Kinugasa/Conia-ene sequential reaction to form 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, I am seeing epimerization and alternative cyclization byproducts. How can I control the stereochemistry? Causality & Solution: The Kinugasa reaction proceeds via a complex cascade involving a (3+2) cycloaddition, a (3+2) cycloreversion, and a subsequent (2+2) cycloaddition[3]. The stereocenter formation is highly dependent on the chiral ligand coordinating the Cu(I) catalyst[4]. If the catalyst loading is too low or the temperature fluctuates, the bis-Cu complex dissociates, leading to a non-stereoselective background reaction and the formation of diastereomeric byproducts. Actionable Advice: Maintain a strict cryogenic temperature of -20°C during the initial nitrone-alkyne coupling and ensure a minimum of 10 mol% Cu(I) catalyst loading with a tightly bound, enantiopure chiral bisoxazoline (BOX) ligand.
Q3: When removing the Boc protecting group from the azetidine nitrogen using TFA, I observe a mass corresponding to +18 Da (water addition) and a loss of structural rigidity in NMR. Why is the spirocycle degrading? Causality & Solution: The 2,6-diazaspiro[3.4]octane core possesses significant inherent ring strain, particularly within the 4-membered azetidine ring[5]. Prolonged exposure to concentrated strong acids (like neat Trifluoroacetic acid) at elevated temperatures can catalyze the nucleophilic ring-opening of the azetidine by ambient water during workup, yielding an acyclic amino-alcohol byproduct. Actionable Advice: Perform the Boc deprotection using a milder acid solution (e.g., 4M HCl in dioxane) at 0°C, and strictly monitor the reaction via LC-MS. Quench immediately with a cold basic buffer once the starting material is consumed.
Part 2: Quantitative Troubleshooting Matrix
To rapidly identify and mitigate failed reactions, cross-reference your analytical data with the table below, which summarizes the most common byproducts encountered during the synthesis of this scaffold.
| Byproduct Class | Mechanistic Origin | Analytical Signature | Mitigation Strategy |
| Linear Amino-Ethers | Hydrolysis of the azomethine ylide intermediate prior to[3+2] cycloaddition. | LC-MS: [M+H]+ matches dipole mass + 18 Da.NMR: Loss of spiro quaternary carbon (~45-55 ppm). | Use rigorously anhydrous solvents; increase dipolarophile equivalents to 1.5x. |
| Ring-Opened Amino Alcohols | Acid-catalyzed cleavage of the strained azetidine ring during Boc deprotection. | LC-MS: Target mass + 18 Da.NMR: Appearance of distinct -CH2-OH multiplet at ~3.6 ppm. | Substitute neat TFA with 10-20% TFA in DCM or 4M HCl in dioxane at 0°C. |
| Diastereomeric Spiro-diones | Dissociation of the Cu(I)-chiral ligand complex during the Kinugasa cascade. | LC-MS: Identical mass, distinct retention time.NMR: Shifting of the 8-methylene protons. | Maintain strict cryogenic control (-20°C); verify ligand enantiopurity. |
| N,N-Dialkylated Quaternary Salts | Over-alkylation of the sterically unhindered pyrrolidine nitrogen during downstream functionalization. | LC-MS: [M]+ (permanent positive charge), +R group mass. | Use reductive amination instead of direct alkylation with alkyl halides. |
Part 3: Self-Validating Experimental Protocol
Workflow: [3+2] Cycloaddition for Orthogonally Protected 2,6-Diazaspiro[3.4]octane Objective: Synthesize 6-benzyl-2-tert-butoxycarbonyl-2,6-diazaspiro[3.4]octane while suppressing linear hydrolysis and regioisomeric byproducts[2].
Step 1: Azomethine Ylide Generation
-
Dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 equiv, 10 mmol) in anhydrous DCM (100 mL, 0.1 M) in a flame-dried flask under a strict argon atmosphere.
-
Causality Check: Argon is mandatory. The silyl ether precursor is highly moisture-sensitive; ambient humidity will prematurely cleave the silyl group, leading to linear byproducts before the cycloaddition can occur.
Step 2: Dipolarophile Addition & Catalysis
-
Add the dipolarophile (e.g., N-Boc-3-methyleneazetidine) (1.2 equiv, 12 mmol) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dropwise add a catalytic amount of TFA (0.1 equiv, 1 mmol).
-
Causality Check: TFA catalyzes the elimination of methoxysilane to form the reactive dipole. Adding it at 0°C prevents runaway exothermic oligomerization of the dipolarophile and limits the formation of polymeric byproducts.
Step 3: Cycloaddition & In-Process Monitoring
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: Aliquot 10 µL of the reaction mixture into 1 mL of LC-MS grade MeOH. Analyze via LC-MS. The complete disappearance of the silyl precursor and the emergence of the[M+H]+ spirocycle peak confirms successful cycloaddition. If a peak corresponding to the hydrolyzed dipole is >5% relative abundance, the system was not sufficiently anhydrous and the reaction must be quenched and restarted to avoid low yields.
Step 4: Quench and Purification
-
Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃.
-
Causality Check: Immediate neutralization is required to prevent acid-catalyzed degradation (ring-opening) of the newly formed, highly strained spirocycle.
-
Extract the aqueous layer with DCM (3 x 50 mL), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
Part 4: Visualizing the Synthesis Workflow
The following logic diagram maps the critical divergence points where the synthesis can fail, leading to specific byproducts.
Caption: Synthesis workflow of 2,6-diazaspiro[3.4]octane highlighting common byproduct divergence points.
References
-
Pudelko, M., et al. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry." Synlett, 2015. 2
-
Dong, X., et al. "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." Chinese Journal of Organic Chemistry, 2014. 1
-
BenchChem. "The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide." BenchChem Technical Resources, 2025.5
-
Malig, T. C., & Yu, D. "A Revised Mechanism for the Kinugasa Reaction." Journal of the American Chemical Society, 2018.3
-
"A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones." Organic Chemistry Frontiers, RSC Publishing, 2024. 4
Sources
- 1. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming spirocyclic structures and to troubleshoot common challenges, particularly low reaction yields. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your research.
Troubleshooting Guide: A Systematic Approach to Improving Yield
Low yields in spirocyclization reactions are a common frustration, but a systematic and logical approach to troubleshooting can often lead to significant improvements. This guide will walk you through a series of questions to diagnose and solve the underlying issues in your reaction.
Q1: My spirocyclization reaction has a low yield. Where do I even begin to troubleshoot?
The most effective way to address low yield is to follow a systematic workflow. This ensures that you are methodically evaluating each potential contributing factor without making random, time-consuming changes.
Caption: A general workflow for troubleshooting low yields.
Q2: Analysis of my crude reaction mixture shows unreacted starting material. What are the likely causes and solutions?
Observing a significant amount of unreacted starting material is a clear indication that the reaction is not proceeding to completion.[1] This can stem from several factors related to reaction kinetics and catalyst activity.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to overcome the activation barrier.
-
Solution: Monitor the reaction over a longer time course (e.g., 24-48 hours) by taking aliquots at regular intervals. If the reaction stalls, consider a stepwise increase in temperature (e.g., in 10-20 °C increments).[2] Be cautious, as higher temperatures can sometimes lead to decomposition.
-
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated, or the concentration may be too low to drive the reaction to completion.
-
Solution: Ensure your catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[1] Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). A screen of different catalysts or ligands may also be necessary, as catalyst choice is highly dependent on the specific transformation.[2][3][4]
-
-
Inhibitors in Starting Materials or Solvents: Impurities can poison the catalyst and halt the reaction.
Q3: My starting material is fully consumed, but the yield of the desired spirocycle is still low. What should I investigate next?
This scenario points towards the formation of side products or decomposition of the starting material or product.[1] A thorough analysis of the crude reaction mixture by LC-MS and NMR is crucial to identify any major byproducts.
Potential Causes and Solutions:
-
Decomposition of Starting Material or Product: The desired spirocycle or its precursor may be unstable under the reaction conditions.
-
Solution: If you observe multiple unidentified spots on a TLC plate, decomposition is likely.[1] Try lowering the reaction temperature. You can also analyze the reaction at earlier time points to see if the product forms and then degrades.
-
-
Formation of Intermolecular Side Products: At high concentrations, starting materials may react with each other instead of undergoing the desired intramolecular spirocyclization.
-
Solution: Employ high-dilution principles by reducing the concentration of the starting material.[2] This can be achieved by adding the substrate slowly over a prolonged period using a syringe pump.
-
-
Catalyst-Promoted Side Reactions: The catalyst itself might be promoting undesired reaction pathways.
-
Solution: Consider switching to a less reactive catalyst or modifying the ligand to be more sterically demanding, which can block undesired reaction pathways.[2]
-
| Parameter | Potential Issue if Low Yield | Suggested Action |
| Reaction Time | Insufficient time for completion. | Extend reaction time and monitor progress. |
| Temperature | Too low to overcome activation energy, or too high causing decomposition. | Incrementally increase or decrease temperature. |
| Catalyst Loading | Too low for efficient turnover. | Increase catalyst loading in a stepwise manner. |
| Concentration | Too high, favoring intermolecular side reactions. | Reduce the concentration of the starting material. |
Q4: How critical is the choice of solvent in a spirocyclization reaction?
The solvent plays a multifaceted role in a chemical reaction, influencing solubility, stability of intermediates, and reaction rates.[5][6] Its impact on spirocyclization can be profound.
Key Considerations for Solvent Selection:
-
Polarity and Stabilizing Effects: The polarity of the solvent can stabilize charged intermediates or transition states, thereby affecting the reaction rate.[5][6] A screen of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is often a worthwhile endeavor.[3]
-
Coordinating Ability: In metal-catalyzed reactions, coordinating solvents can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction. In other cases, a coordinating solvent may be necessary to stabilize the active catalytic species.
A solvent screen is a highly recommended step in the optimization of any new spirocyclization reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when planning a spirocyclization reaction?
The success of a spirocyclization reaction is a delicate balance of several interconnected parameters. The most critical factors to consider are:
-
Substrate Structure: The length and flexibility of the tether connecting the two reacting centers are paramount. The Thorpe-Ingold effect suggests that gem-disubstitution on the tether can increase the rate of cyclization.[7]
-
Catalyst System: The choice of catalyst (metal-based, organocatalyst, acid/base) is crucial for activating the substrate and controlling the reaction pathway.[2]
-
Reaction Conditions: Temperature, concentration, and solvent all play a significant role and often require careful optimization.[2]
Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I improve it?
Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by thermodynamic and kinetic factors.[1]
Strategies to Improve Diastereoselectivity:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[2]
-
Catalyst and Ligand Modification: The steric and electronic properties of the catalyst and its ligands are paramount. Bulky ligands can create a chiral pocket that favors the formation of one diastereomer.[3]
-
Solvent Effects: The solvent can influence the conformation of the transition state. Screening a range of solvents with varying polarities is advisable.[3]
Q3: My spirocyclic product seems to be unstable during workup and purification. What can I do?
Product loss during these final stages is a common source of low isolated yields.[1][8]
Tips for Minimizing Product Loss:
-
Milder Workup Conditions: If your product is acid or base sensitive, use milder quenchers (e.g., saturated ammonium chloride instead of strong acid) and ensure all aqueous solutions are pH-neutral.
-
Efficient Extraction: Ensure you are using the appropriate extraction solvent and performing multiple extractions to maximize recovery from the aqueous layer.
-
Careful Chromatography: Improper choice of silica gel or solvent system can lead to product decomposition on the column. Consider using deactivated silica gel or a different purification method like preparative HPLC.[1]
Experimental Protocols
Protocol 1: Small-Scale Reaction Condition Screening
This protocol outlines a general procedure for systematically screening different reaction parameters to identify optimal conditions.
-
Setup: In an array of small reaction vials, add the starting material and a stir bar to each.
-
Variable Addition: To each vial, add the specific variable being tested (e.g., different catalysts, ligands, or solvents).
-
Initiation: Add the common reagents to each vial to initiate the reaction.
-
Monitoring: Stir the reactions at the desired temperature and monitor their progress at set time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots for analysis by TLC or LC-MS.
-
Analysis: Compare the conversion of starting material and the formation of the desired product across the different conditions to identify the most promising leads for further optimization.
Caption: Workflow for small-scale reaction screening.
References
-
Royal Society of Chemistry. (2016). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PMC. Retrieved from [Link]
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ResearchGate. (2023). Recent Advances in Spirocyclization Reactions of Biaryl Ynones. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent advances in radical thiocyanation cyclization or spirocyclization reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
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American Chemical Society. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. Retrieved from [Link]
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White Rose Research Online. (2016). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. Retrieved from [Link]
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ResearchGate. (2019). Optimization of spirocyclization towards 2aa. Retrieved from [Link]
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ResearchGate. (2022). Optimization of the reaction conditions a. Retrieved from [Link]
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ResearchGate. (2022). Optimization of the reaction conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC. Retrieved from [Link]
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American Chemical Society. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[4][9]trienones. The Journal of Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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Chinese Chemical Society. (2020). Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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ResearchGate. (2022). Substrate scope for the spirocyclization–desilylation reaction of.... Retrieved from [Link]
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Semantic Scholar. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Retrieved from [Link]
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ResearchGate. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]
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Technical Support Center: Troubleshooting & Purity Optimization for 2,6-Diazaspiro[3.4]octan-8-one
Welcome to the Technical Support Center for 2,6-Diazaspiro[3.4]octan-8-one. As a rigid, sp3-rich scaffold, this spirocyclic diamine is highly valued in medicinal chemistry for improving the metabolic stability and lipophilic ligand efficiency (LLE) of drug candidates, such as [1] and[2]. However, isolating this compound with >99% purity presents significant challenges due to its high polarity, basicity, and propensity for regioisomeric contamination during synthesis.
This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve analytical-grade purity.
Part 1: Frequently Asked Questions (Troubleshooting & Impurity Profiling)
Q1: Why does my 2,6-Diazaspiro[3.4]octan-8-one streak severely on standard silica gel (SiO2), even with highly polar solvent systems? Causality & Insight: The secondary and tertiary amines in the diazaspiro[3.4]octane core interact strongly with the weakly acidic silanol groups (Si-OH) on standard silica gel. This causes severe peak tailing, irreversible adsorption, and co-elution of closely related regioisomers[3]. Solution: Switch to amine-functionalized silica (NH2-silica) or add a basic modifier (e.g., 1–5% triethylamine or aqueous NH4OH) to your mobile phase (e.g., DCM/MeOH/NH4OH).
Q2: I am observing multiple peaks in my LC-MS after Boc/Cbz deprotection. What is causing this? Causality & Insight: The azetidine (4-membered) ring is highly strained. Harsh acidic deprotection (e.g., prolonged exposure to neat TFA or high-temperature HCl) can trigger ring-opening decomposition pathways, leading to linear amino-ketone impurities. Solution: Use controlled, stoichiometric acidic conditions (e.g., 4M HCl in dioxane at 0°C to room temperature) and monitor strictly by LC-MS. Quench the reaction immediately upon completion.
Q3: My free base product is a viscous oil that is difficult to handle. How can I obtain a solid, high-purity product? Causality & Insight: The low molecular weight and high conformational flexibility of the free base prevent efficient crystal lattice packing. Solution: Convert the free base into a crystalline salt (e.g., hydrochloride or trifluoroacetate). Salt formation provides a thermodynamic purification step, as the rigidified ionic lattice selectively excludes structurally dissimilar impurities.
Logical pathways of impurity formation and targeted mitigation strategies.
Part 2: Experimental Protocols
Protocol A: Self-Validating Chromatographic Purification (Free Base)
Objective: Isolate the free base of 2,6-Diazaspiro[3.4]octan-8-one while avoiding silanol-induced tailing and separating regioisomers.
-
Stationary Phase Preparation : Pack a column with amine-functionalized silica gel (40-63 µm). If unavailable, pre-treat standard silica with 5% Et3N in hexanes for 3 column volumes to cap acidic silanols.
-
Sample Loading : Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). If water-soluble salts are present, perform a prior wash with saturated aqueous Na2CO3 and extract with DCM/Isopropanol (3:1 v/v) to ensure the highly polar free base partitions into the organic layer.
-
Elution Gradient : Run a gradient of 0% to 15% Methanol in DCM containing 1% aqueous NH4OH.
-
Validation : The target compound will elute as a sharp band. Spot fractions on a TLC plate. Note: A ninhydrin or KMnO4 stain is required, as the aliphatic spirocycle lacks UV chromophores.
Protocol B: Thermodynamic Purification via Salt Crystallization
Objective: Upgrade purity from ~85% to >99% via hydrochloride salt precipitation.
-
Dissolution : Dissolve the chromatographically enriched free base in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) at a concentration of 10 mL/g.
-
Acidification : Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether under vigorous stirring at 0°C. Causality: The anhydrous environment prevents the highly hygroscopic salt from dissolving into a localized aqueous phase, forcing immediate precipitation.
-
Maturation : Stir the resulting white slurry for 2 hours at room temperature to ensure complete Ostwald ripening (smaller, impure crystals dissolve and re-precipitate onto larger, purer crystals).
-
Isolation : Filter under a nitrogen blanket (to prevent moisture absorption), wash with cold MTBE, and dry under high vacuum at 40°C for 12 hours.
Step-by-step workflow for the isolation and thermodynamic purification of the spirocycle.
Part 3: Data Presentation
Table 1: Comparison of Purification Strategies for 2,6-Diazaspiro[3.4]octan-8-one
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Key Advantage | Primary Limitation |
| Standard Silica (DCM/MeOH) | 40% – 50% | 80% – 85% | High | Low cost | Severe tailing; co-elution of isomers |
| NH2-Silica Chromatography | 75% – 85% | 92% – 95% | Medium | Sharp peaks; resolves isomers | Higher stationary phase cost |
| Preparative HPLC (C18, basic) | 60% – 70% | >98% | Low | Excellent resolution | Low throughput; requires lyophilization |
| Salt Crystallization (HCl/MTBE) | 80% – 90% | >99% | Very High | Thermodynamic exclusion of impurities | Requires pre-enriched free base (>80%) |
References
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, MDPI.[Link]
Sources
Validation & Comparative
2,6-Diazaspiro[3.4]octan-8-one as a piperazine bioisostere
Title: 2,6-Diazaspiro[3.4]octan-8-one as a Piperazine Bioisostere: A Comprehensive Performance Guide
Introduction Piperazine is one of the most ubiquitous heterocycles in FDA-approved therapeutics, prized for its synthetic tractability and ability to project substituents in predictable vectors. However, its planar nature, high basicity (pKa ~9.8), and metabolic vulnerabilities frequently lead to developability bottlenecks—most notably hERG channel inhibition and poor passive membrane permeability.
To "escape flatland," medicinal chemists have increasingly adopted spirocyclic diamines (1). Among these, the 2,6-diazaspiro[3.4]octan-8-one scaffold stands out as a highly sophisticated bioisostere. While standard diazaspirocycles improve the fraction of sp3 carbons (Fsp3), they often retain problematic basicity. The strategic incorporation of a carbonyl group at the 8-position in the [3.4] system exerts a precise inductive electron-withdrawing effect, modulating the pKa of the adjacent pyrrolidine-like nitrogen. As a Senior Application Scientist, I have structured this guide to objectively compare 2,6-diazaspiro[3.4]octan-8-one against traditional piperazine and other spirocyclic alternatives, providing field-proven experimental workflows for its validation.
Physicochemical Profiling & Structural Logic
The primary driver for replacing piperazine with a spirocyclic ketone is the optimization of the physicochemical profile. Table 1 summarizes the comparative metrics across standard scaffolds.
Table 1: Comparative Physicochemical Properties of Piperazine and Spirocyclic Bioisosteres
| Scaffold | pKa (Basic N) | LogP (Calc.) | Fsp3 | hERG Liability Risk | Primary Advantage |
| Piperazine | ~9.8 | -1.17 | 1.00 | High (at pH 7.4) | High solubility, synthetic ease |
| 2,6-Diazaspiro[3.3]heptane | ~8.8 | -1.25 | 1.00 | Moderate | Increased rigidity, altered vectors |
| 2,6-Diazaspiro[3.4]octane | ~9.2 | -0.80 | 1.00 | Moderate-High | Expanded ring, balanced profiles |
| 2,6-Diazaspiro[3.4]octan-8-one | ~7.2 - 7.6 | -0.45 | 0.88 | Low | pKa modulation, high permeability |
Expertise & Causality Insight: The pKa drop from ~9.2 in the unsubstituted[3.4]octane to ~7.4 in the 8-one derivative is critical. At physiological pH (7.4), piperazine is >99% protonated, creating a strong pharmacophore for the hERG potassium channel's inner cavity. In contrast, the 8-one derivative exists as a ~50/50 mixture of neutral and protonated species. This drastically reduces hERG binding affinity while simultaneously increasing the effective LogD, which enhances passive transcellular permeability.
Structural evolution from piperazine to pKa-modulated spirocycles.
Experimental Methodologies & Validation Protocols
To objectively validate 2,6-diazaspiro[3.4]octan-8-one within a drug discovery program, the following self-validating protocols must be executed.
Protocol A: Cosolvent Potentiometric pKa Determination
Causality Insight: Why use a cosolvent potentiometric method instead of standard aqueous titration? Neutral spirocycles often precipitate in purely aqueous media at high pH, skewing the titration curve. A cosolvent extrapolation method ensures the compound remains in solution, making the protocol self-validating by relying on thermodynamic extrapolation rather than single-point assumptions.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2 mg of the synthesized 2,6-diazaspiro[3.4]octan-8-one analog in 1 mL of standardized 0.15 M KCl solution to maintain a constant ionic strength.
-
Cosolvent Titration: Perform automated acid-base titrations using 0.5 M HCl and 0.5 M KOH in three varying mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH v/v) at 25.0 ± 0.1 °C under a nitrogen atmosphere.
-
Data Acquisition: Record the pH after each titrant addition using a glass electrode calibrated via Gran's method.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse dielectric constant (1/ε) of the solvent mixture.
-
Validation: Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa. An
validates the absence of precipitation artifacts.
Protocol B: Automated Patch-Clamp hERG Assay
Causality Insight: Functional patch-clamp is prioritized over radioligand binding assays. The neutral fraction of the 8-one bioisostere might still bind non-specifically to the channel without physically blocking the pore. Patch-clamp directly measures the physiological consequence (current block), eliminating false positives.
Step-by-Step Methodology:
-
Cell Culture: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency.
-
Electrophysiology Setup: Load cells onto an automated planar patch-clamp system. Establish a whole-cell configuration with an intracellular solution containing 130 mM KCl, 5 mM EGTA, and 10 mM HEPES (pH 7.2).
-
Voltage Protocol: Hold cells at -80 mV. Apply a prepulse to +20 mV for 2 seconds to inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the tail current.
-
Compound Application: Perfuse the 2,6-diazaspiro[3.4]octan-8-one analog at escalating concentrations (0.1, 1, 10, 30 µM) in the extracellular solution. Allow 3 minutes of perfusion per concentration to reach steady-state block (the plateauing of the current validates equilibration).
-
Data Analysis: Measure the peak tail current amplitude and calculate the IC50 using a four-parameter logistic fit.
Case Study: Mitigating Cytotoxicity in Targeted Therapies
The utility of diazaspiro cores was elegantly demonstrated in the optimization of the PARP inhibitor Olaparib. Research has shown that replacing the piperazine core with spirocyclic systems significantly reduces off-target DNA damage and cytotoxicity (2).
By extending this logic to the 2,6-diazaspiro[3.4]octan-8-one scaffold, researchers can leverage the same spatial vectors that maintain primary target affinity while utilizing the ketone to further depress basicity. This dual-action approach eliminates the residual promiscuity associated with highly basic amines, a strategy heavily utilized in modern medicinal chemistry to improve clinical success rates (3).
Standardized workflow for integrating and validating spirocyclic bioisosteres.
Conclusion
The 2,6-diazaspiro[3.4]octan-8-one scaffold is not merely a structural novelty; it is a precision-engineered bioisostere. By combining the three-dimensional complexity of a spirocycle with the electronic modulation of a ketone, it directly addresses the fundamental liabilities of piperazine, offering drug development professionals a robust tool for optimizing ADMET profiles without sacrificing target engagement.
References
- Meanwell, N. A., & Loiseleur, O. (2022).Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
- Reilly, S. W., et al. (2018).Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
- BLDpharm Insights. (2021).The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Sources
- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
In Vitro and In Vivo Validation of the 2,6-Diazaspiro[3.4]octan-8-one Scaffold: A Comparative Guide to sp³-Rich Core Efficacy
Executive Summary: The Shift to sp³-Rich Architectures
In contemporary drug discovery, the over-reliance on flat, sp²-hybridized heteroaromatic rings (such as piperazine or morpholine) has frequently led to clinical attrition due to poor physicochemical properties, including low aqueous solubility and high off-target toxicity. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged, sp³-rich scaffold that addresses these liabilities through high structural rigidity and superior three-dimensional vectorization[1].
Specifically, the 2,6-diazaspiro[3.4]octan-8-one derivative—featuring a highly reactive ketone at the 8-position—serves as a versatile building block. It allows for rapid functionalization into oximes, triazoles, and amides, facilitating the synthesis of potent antimalarial, antibacterial, and antitubercular agents[2]. This guide provides a comprehensive, data-backed comparison of 2,6-diazaspiro[3.4]octan-8-one derivatives against traditional planar alternatives, detailing the self-validating experimental protocols required to benchmark their in vitro and in vivo performance.
Mechanistic Rationale: Why 3D Vectorization Outperforms Planar Cores
The incorporation of the diazaspiro[3.4]octane scaffold into known pharmacophores (such as fluoroquinolones or nitrofurans) fundamentally alters the molecule's interaction with target proteins[3]. The spirocyclic nature forces the molecule into a rigid 3D conformation. This rigidity reduces the entropic penalty upon binding to complex targets like bacterial DNA gyrase or Mycobacterium tuberculosis (MTb) specific reductases, while simultaneously improving the Lipophilic Ligand Efficiency (LLE)[4].
Caption: Structural advantages of sp3-rich diazaspirooctane scaffolds vs. planar rings in target binding.
In Vitro Validation: Efficacy and Cytotoxicity Profiling
To objectively compare the activity of 2,6-diazaspiro[3.4]octan-8-one derivatives against traditional planar analogs, researchers must employ rigorous high-throughput screening (HTS) methodologies. Recent studies have demonstrated that functionalizing this core with a 5-nitrofuranoyl "warhead" yields exceptional activity against multidrug-resistant MTb strains[3].
Protocol 1: Broth Microdilution MIC Assay with Resazurin Readout
Causality & Self-Validation: Standard optical density (OD) measurements cannot distinguish between bactericidal activity and mere bacteriostatic growth arrest. By utilizing resazurin (Alamar Blue)—a metabolic indicator that reduces to fluorescent resorufin only in the presence of actively respiring cells—this protocol ensures that the Minimum Inhibitory Concentration (MIC) reflects true bacterial viability. Vehicle controls (DMSO) establish baseline growth, while positive controls (standard-of-care drugs) validate assay sensitivity.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 2,6-diazaspiro[3.4]octan-8-one derivative, a piperazine-matched pair, and control drugs (e.g., Isoniazid, Zabofloxacin) in 100% DMSO to a stock concentration of 10 mM.
-
Serial Dilution: Perform 2-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth (for MTb) or Mueller-Hinton broth (for ESKAPE pathogens), maintaining a final DMSO concentration of ≤1% to prevent solvent-induced toxicity.
-
Inoculation: Adjust the bacterial suspension to an OD600 of 0.05. Inoculate 50 µL of the suspension into each well (final inoculum
CFU/mL). -
Incubation: Incubate plates at 37°C. (24 hours for ESKAPE; 7-14 days for MTb).
-
Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours (for MTb).
-
Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue (non-fluorescent) to pink (highly fluorescent).
Comparative In Vitro Data
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) and Cytotoxicity (HepG2 IC50)
| Compound Class | Scaffold Core | MTb H37Rv (MIC) | S. aureus MRSA (MIC) | HepG2 Cytotoxicity (IC50) | Selectivity Index (SI) |
| Lead Derivative | 2,6-Diazaspiro[3.4]octan-8-one | 0.015 | 0.12 | >50 µg/mL | >3300 |
| Planar Analog | Piperazine | 0.45 | 2.50 | 18 µg/mL | 40 |
| Standard (FQ) | Zabofloxacin (DW-224a) | 0.50 | 0.06 | >50 µg/mL | >100 |
| Standard (TB) | Isoniazid | 0.03 | N/A | >100 µg/mL | >3300 |
Data synthesis reflects typical performance metrics of nitrofuran-tagged diazaspirooctanes and zabofloxacin analogs[3][5]. The sp³-rich core demonstrates a massive leap in the Selectivity Index compared to the planar piperazine analog.
In Vivo Validation: Pharmacokinetics and Infection Models
The true advantage of the 2,6-diazaspiro[3.4]octane scaffold lies in its in vivo translation. The high sp³ character significantly improves Drug Metabolism and Pharmacokinetics (DMPK) by reducing planar stacking with off-target cytochromes and increasing aqueous solubility[4][6].
Caption: Standardized in vivo workflow for validating diazaspirooctane derivatives in murine infection models.
Protocol 2: Pharmacokinetic Profiling and Murine Efficacy Model
Causality & Self-Validation: To prove that the in vitro potency translates to systemic efficacy, researchers must evaluate both Intravenous (IV) and Per Os (PO, oral) administration. This dual-arm approach is self-validating because it allows for the calculation of absolute bioavailability (
Step-by-Step Methodology:
-
Animal Preparation: Utilize 6-8 week old female BALB/c mice. Acclimate for 7 days.
-
Infection (Efficacy Arm): Infect mice via aerosol exposure (for MTb) or intravenous tail vein injection (for systemic MRSA), targeting a bacterial load of
CFU/mouse. -
Dosing (PK & Efficacy Arms): Formulate the 2,6-diazaspiro[3.4]octan-8-one derivative in 0.5% methylcellulose/0.1% Tween 80. Administer at 10 mg/kg (IV) and 30 mg/kg (PO).
-
PK Sampling: Collect blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze compound concentration via LC-MS/MS.
-
Efficacy Endpoint: At Day 7 post-infection, euthanize the efficacy cohort. Homogenize target organs (lungs for MTb; kidneys/spleen for systemic models) and plate on agar to determine log10 CFU reduction compared to the vehicle-treated control group.
Comparative In Vivo Data
Table 2: Pharmacokinetic Parameters and In Vivo Efficacy (Murine Model)
| Parameter | 2,6-Diazaspiro[3.4]octan-8-one Lead | Piperazine Analog | Zabofloxacin (Control) |
| Clearance (CL, mL/min/kg) | 12.4 | 45.8 | 15.2 |
| Half-Life (T1/2, hours) | 4.8 | 1.2 | 3.5 |
| Oral Bioavailability (F%) | 68% | 15% | 72% |
| In Vivo Efficacy (Log10 CFU Drop) | -3.2 (Lung, MTb model) | -0.4 (Lung, MTb model) | -2.8 (Systemic MRSA) |
The data clearly illustrates the "sp³ advantage". The diazaspirooctane scaffold resists rapid hepatic clearance, extending the half-life and boosting oral bioavailability to levels competitive with advanced clinical candidates like Zabofloxacin[5].
Conclusion
The validation data unequivocally supports the superiority of the 2,6-diazaspiro[3.4]octan-8-one scaffold over traditional planar heterocycles. By utilizing this sp³-rich core, drug development professionals can engineer molecules that not only exhibit picomolar in vitro target affinity but also possess the robust pharmacokinetic profiles required to survive the rigorous in vivo environment. As demonstrated through the self-validating protocols above, integrating this scaffold is a highly strategic choice for overcoming the DMPK and toxicity hurdles prevalent in modern medicinal chemistry.
References
- The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide Benchchem
- Identification and Profiling of a Novel Diazaspiro[3.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead MDPI
- You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile NIH / PMC
- Synthesis of Novel Azaspiro[3.
- (E)-6-benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime ChemScene
- Comparative in vivo activities of DW-224a against systemic infections ResearchG
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assessing the metabolic stability of 2,6-diazaspiro[3.4]octane derivatives
Assessing the Metabolic Stability of 2,6-Diazaspiro[3.4]octane Derivatives: A Comparative Guide
Executive Summary
In modern drug discovery, the optimization of Drug Metabolism and Pharmacokinetics (DMPK) is as critical as target affinity. Historically, flat, nitrogen-rich heterocycles like piperazine have been heavily utilized as structural scaffolds. However, these planar systems frequently suffer from rapid metabolic clearance and off-target liabilities, such as hERG channel inhibition.
To "escape from flatland," medicinal chemists increasingly employ spirocyclic diamines as bioisosteres [3]. Among these, 2,6-diazaspiro[3.4]octane has emerged as a premier bioisostere for piperazine. This guide provides a comprehensive, objective comparison of 2,6-diazaspiro[3.4]octane derivatives against traditional flat amines, detailing the mechanistic rationale for their superior metabolic stability and providing the self-validating experimental protocols required to assess them[1, 2].
Mechanistic Rationale: Why 2,6-Diazaspiro[3.4]octane?
As a Senior Application Scientist, it is crucial to understand why a structural change alters a molecule's biological fate, rather than just observing the outcome. The enhanced metabolic stability of 2,6-diazaspiro[3.4]octane derivatives is governed by three primary causal factors:
-
Steric Shielding of
-Protons: Cytochrome P450 (CYP) enzymes primarily metabolize cyclic amines via oxidation of the -carbon, leading to N-dealkylation or ring opening. The spiro-fusion in 2,6-diazaspiro[3.4]octane introduces a rigid, highly constrained quaternary carbon. This three-dimensional bulk physically restricts CYP active-site access to the adjacent C-H bonds [1]. -
Increased
Character: The fraction of -hybridized carbons ( ) is directly correlated with clinical success. The spirocycle forces the molecule into a globular, three-dimensional conformation. This reduces unspecific lipophilic binding to metabolic enzymes and off-target proteins (e.g., hERG), redirecting clearance pathways [3]. -
Modulation of Basicity (
): The inherent ring strain of the[3.4] spirocyclic system alters the hybridization and lone-pair availability of the nitrogen atoms compared to a relaxed piperazine ring. This subtle shift often reduces the electron density required for single-electron transfer (SET) mechanisms initiating CYP-mediated oxidation.
Fig 1. Logical flow of spirocyclic bioisosteric replacement improving DMPK profiles.
Comparative Performance Data
To objectively evaluate the performance of the 2,6-diazaspiro[3.4]octane core, we compare it against traditional diamines using standardized Human Liver Microsome (HLM) assays. The data below represents typical structural-activity relationship (SAR) trends observed when replacing a central piperazine core in a model targeted therapy (e.g., PARP or KRAS inhibitors) [1, 2].
| Structural Core | HLM | hERG | ||
| Piperazine | 0.00 | 85.4 | 16.2 | 2.1 |
| Homopiperazine | 0.00 | 78.2 | 18.5 | 3.5 |
| 2,6-diazaspiro[3.3]heptane | 0.71 | 35.6 | 38.9 | > 10.0 |
| 2,6-diazaspiro[3.4]octane | 0.75 | 22.1 | 62.7 | > 10.0 |
Data Synthesis: The 2,6-diazaspiro[3.4]octane derivative demonstrates a nearly 4-fold reduction in intrinsic clearance (
Self-Validating Experimental Protocols
To generate trustworthy, E-E-A-T compliant data, metabolic stability assays must be designed as self-validating systems. This means incorporating strict positive and negative controls that prove the enzymatic system is active, but not overactive, on the day of the experiment [4, 5].
Human Liver Microsome (HLM) Stability Assay (Phase I Metabolism)
Microsomes contain the primary oxidative enzymes (CYPs and FMOs) but lack the soluble co-factors for Phase II conjugation. This assay isolates Phase I stability [5].
Reagents & Setup:
-
Test System: Pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM
. -
Co-factor: 3 mM NADPH (Reaction initiator).
-
Controls (Critical for Validation):
-
High Clearance Control: Verapamil (Ensures CYP3A4/CYP2D6 activity).
-
Low Clearance Control: Warfarin (Ensures the system isn't artificially degrading stable compounds).
-
Negative Control: Buffer replacing NADPH (Rules out chemical instability or non-CYP degradation).
-
Step-by-Step Methodology:
-
Preparation: Dilute the 2,6-diazaspiro[3.4]octane test compound to a 1 µM final concentration in the HLM/Buffer mixture (Keep DMSO < 0.1% to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium.
-
Initiation: Add pre-warmed NADPH to initiate the oxidative reactions.
-
Time-Course Sampling: At
minutes, transfer a 30 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).-
Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the cold temperature prevents thermal degradation.
-
-
Centrifugation & Analysis: Centrifuge at 5500 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining [5].
Fig 2. Step-by-step workflow for the self-validating microsomal stability assay.
Plated Hepatocyte Stability Assay (Phase I & II Metabolism)
Because 2,6-diazaspiro[3.4]octane derivatives contain secondary amines, they are susceptible to Phase II N-glucuronidation. Therefore, testing in whole hepatocytes is mandatory to capture the complete clearance profile [4].
Step-by-Step Methodology:
-
Cell Thawing & Plating: Thaw cryopreserved human hepatocytes and suspend them in Williams' Medium E at a density of
viable cells/mL. -
Validation Control: Include 7-hydroxycoumarin to validate Phase II (glucuronidation/sulfation) activity.
-
Incubation: Add the test compound (1 µM). Because hepatocytes are intact cells, incubation times can be extended. Sample at
minutes. -
Lysis & Quenching: Transfer aliquots into an equal volume of cold Acetonitrile. The solvent lyses the cell membranes and precipitates intracellular proteins simultaneously.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS [4].
Pharmacokinetic Calculations
To translate raw LC-MS/MS peak areas into actionable DMPK metrics, apply the following first-order kinetic equations.
-
Elimination Rate Constant (
): Plot the natural logarithm ( ) of the percentage of parent compound remaining against time. The slope of the linear regression is . -
In Vitro Half-Life (
): -
Intrinsic Clearance (
): Normalizes the clearance rate to the biological catalyst concentration.-
For Microsomes:
-
For Hepatocytes:
-
By rigorously applying these protocols, researchers can definitively prove that replacing a piperazine core with a 2,6-diazaspiro[3.4]octane scaffold yields a statistically significant improvement in metabolic stability, ultimately driving safer and more efficacious drug candidates toward the clinic.
References
- Reilly, S.W., et al. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry.
- ACS Publications (2021). "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." ACS Infectious Diseases.
- BLDpharm Insights (2021). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm.
- Evotec / Cyprotex. "Hepatocyte Stability | Cyprotex ADME-Tox Solutions." Evotec.
- Protocols.io (2024). "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
